molecular formula C18H18ClN3O3 B3473661 4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B3473661
M. Wt: 359.8 g/mol
InChI Key: UQULMCHHTMUQSM-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 4-position and a nitro group at the 3-position. Additionally, it has a piperidin-1-ylphenyl group attached to the nitrogen atom of the benzamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the nitrated intermediate with 4-(piperidin-1-yl)aniline under appropriate reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 4-amino-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

Scientific Research Applications

4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitro-N-[4-(morpholin-1-yl)phenyl]benzamide
  • 4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
  • 4-chloro-3-nitro-N-[4-(piperazin-1-yl)phenyl]benzamide

Uniqueness

4-chloro-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties This makes it distinct from other similar compounds that may have different heterocyclic rings, such as morpholine, pyrrolidine, or piperazine

Properties

IUPAC Name

4-chloro-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-16-9-4-13(12-17(16)22(24)25)18(23)20-14-5-7-15(8-6-14)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQULMCHHTMUQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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